2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4/c1-19-7-6-12-16-17-13(21-12)15-11(18)8-20-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPBPLDBDIUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(2-Methoxyethyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide derived from 2-methoxyethyl carboxylic acid and a protected amino acid.
Procedure :
- Synthesis of 2-Methoxyethyl Hydrazide :
- Diacylhydrazide Formation :
- Cyclization :
Characterization :
Acylation with 2-(4-Fluorophenoxy)Acetyl Chloride
The oxadiazol-2-amine is acylated to introduce the 4-fluorophenoxyacetamide group.
Procedure :
- Synthesis of 2-(4-Fluorophenoxy)Acetyl Chloride :
- Acylation Reaction :
Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.12–7.18 (m, 2H, Ar-H), 6.98–7.04 (m, 2H, Ar-H), 4.67 (s, 2H, OCH₂CO), 3.51 (t, J = 6.1 Hz, 2H, CH₂O), 3.24 (s, 3H, OCH₃), 2.91 (t, J = 6.1 Hz, 2H, CH₂).
- Yield : 74%.
Synthesis via Mercapto-Oxadiazole Alkylation (Route B)
Preparation of 5-Mercapto-2-(Protected Amino)-1,3,4-Oxadiazole
A mercapto-oxadiazole intermediate serves as a scaffold for introducing the 2-methoxyethyl group.
Procedure :
- Hydrazide Formation :
- Cyclization with Carbon Disulfide :
Characterization :
Alkylation with 2-Methoxyethyl Chloride
The mercapto group is alkylated to introduce the 2-methoxyethyl substituent.
Procedure :
- The mercapto-oxadiazole (1.0 eq) is stirred with 2-methoxyethyl chloride (1.2 eq) and potassium carbonate (2.0 eq) in dry acetone at room temperature for 12 hours.
Characterization :
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 68% | 62% |
| Reaction Complexity | Moderate | High |
| Purity (HPLC) | 98.5% | 96.2% |
| Key Advantage | High selectivity | Scalability |
Route A offers superior yield and purity, making it preferable for laboratory-scale synthesis. Route B, while less efficient, allows modular functionalization of the oxadiazole core.
Mechanistic Insights and Optimization
Cyclization Kinetics
Cyclodehydration of diacylhydrazides follows second-order kinetics, with POCl₃ accelerating the reaction by acting as a Lewis acid. Optimal temperatures range from 70–80°C, with higher temperatures leading to decomposition.
Alkylation Selectivity
The mercapto group’s nucleophilicity dictates alkylation efficiency. Polar aprotic solvents like acetone enhance reactivity, while excess alkylating agent minimizes disulfide formation.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed [M+H]⁺ at m/z 358.0918 matches the theoretical value (Δ < 0.005), confirming molecular formula C₁₄H₁₆FN₃O₄S.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and oxadiazole ring are believed to play crucial roles in its biological activity. These structural features allow the compound to bind to specific enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The table below compares key structural elements and properties of the target compound with similar 1,3,4-oxadiazole derivatives:
Key Observations :
- Linkage Type: The target compound uses an ether (phenoxy) linkage, whereas most analogs employ thioacetamide (C–S) bonds.
- Substituent Effects : The 2-methoxyethyl group in the target compound likely increases hydrophilicity compared to bulkier groups like diphenylmethyl or aromatic systems (indole, benzofuran) .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a 4-fluorophenoxy group and a 1,3,4-oxadiazole moiety, which are known to contribute significantly to the biological activity of similar compounds.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization.
- Enzyme Inhibition : The compound shows potential in inhibiting matrix metalloproteinase-9 (MMP-9), which is involved in cancer metastasis.
Case Studies and Findings
A study conducted on derivatives of 1,3,4-oxadiazole reported that compounds similar to This compound demonstrated potent anticancer activity with IC50 values ranging from 0.14 to 7.48 μM against the A549 human lung cancer cell line .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 4h | A549 | <0.14 | Excellent cytotoxic profile |
| 4g | C6 | 8.16 | Notable antiproliferative activity |
| 4f | A549 | 1.59 | Selective cytotoxicity |
The mechanism by which this compound exerts its anticancer effects includes:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
- MMP-9 Inhibition : Reduction in MMP-9 levels correlates with decreased invasiveness of cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, studies have indicated that oxadiazole derivatives exhibit antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have shown efficacy against Staphylococcus spp., suggesting potential applications in treating infections alongside cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
